blood group A trisaccharide

Description

Historical Context of ABO Blood Group Antigen Discovery and Glycan Characterization

The journey to understanding the blood group A trisaccharide began with the discovery of the ABO blood groups in 1901 by Austrian physician Karl Landsteiner. wikipedia.orgbritannica.com Landsteiner observed that mixing red blood cells and serum from different individuals caused the cells to agglutinate, or clump together. wikipedia.orgnih.gov This pivotal finding revealed the existence of distinct blood types and laid the foundation for safe blood transfusions. nih.govresearchgate.net For this discovery, Landsteiner was awarded the Nobel Prize in Physiology or Medicine in 1930. wikipedia.org

Initially, the chemical nature of these blood group antigens was unknown. It was decades later when Watkins and Morgan in England made the next significant breakthrough, discovering that the specificity of the A and B antigens was determined by carbohydrates. wikipedia.org They identified that N-acetylgalactosamine was the terminal sugar for the A antigen, while galactose was the terminal sugar for the B antigen. wikipedia.orgnih.gov This shifted the focus to the study of the glycan structures responsible for blood type specificity. nih.gov

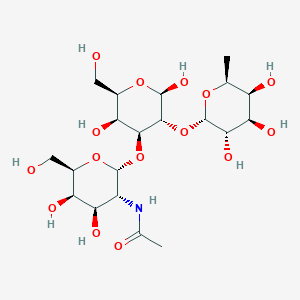

Chemical Definition and Core Structure of this compound

The blood group A antigen is a carbohydrate structure displayed on the surface of cells. libretexts.org The fundamental unit that defines this antigen is a specific trisaccharide.

The minimal structure, or epitope, required for blood group A activity is a branched trisaccharide. nih.govoup.comnih.gov This epitope is the terminal fragment of all blood group A antigens. nih.gov It is composed of three specific monosaccharide units:

N-acetyl-D-galactosamine (GalNAc)

L-fucose (Fuc)

D-galactose (Gal)

The A antigen is synthesized when the A glycosyltransferase (an α1,3-N-acetylgalactosaminyltransferase) adds GalNAc to a precursor structure known as the H antigen. nih.govnih.gov

The precise arrangement and bonding of the monosaccharides are critical for the trisaccharide's antigenic properties. The structure is defined by its specific anomeric configurations and the glycosidic linkages that connect the sugar units. nih.govnih.gov

The this compound is formally named α-D-GalNAc-(1→3)-[α-L-Fuc-(1→2)]-β-D-Gal. nih.gov This nomenclature details the following structural features:

An N-acetyl-D-galactosamine (GalNAc) residue is linked to the third carbon (C-3) of a central D-galactose (Gal) residue. This is an α(1→3) glycosidic linkage . nih.govresearchgate.net

An L-fucose (Fuc) residue is linked to the second carbon (C-2) of the same central D-galactose (Gal) residue. This is an α(1→2) glycosidic linkage . nih.govyorku.ca

The central galactose residue is itself typically linked to a carrier chain. nih.gov The configuration where the anomeric carbon of a sugar is linked to another monosaccharide is referred to as alpha (α) or beta (β). nih.gov

Table 1: Structural Details of the this compound

| Feature | Description |

|---|---|

| Constituent Monosaccharides | N-acetyl-D-galactosamine (GalNAc), L-fucose (Fuc), D-galactose (Gal) |

| Minimal Epitope Structure | GalNAcα1-3(Fucα1-2)Gal oup.comnih.gov |

| Glycosidic Linkage 1 | α(1→3) linkage between GalNAc and Gal nih.govresearchgate.net |

| Glycosidic Linkage 2 | α(1→2) linkage between Fuc and Gal nih.govyorku.ca |

Biological Context within the ABO Histo-Blood Group System

The this compound is a key component of the ABO histo-blood group system, which includes antigens expressed on red blood cells and a wide variety of other cells and tissues throughout the body. nih.govcreative-biolabs.com

The A antigen is not a free-floating molecule but is attached to larger macromolecules, specifically proteins and lipids, forming glycoconjugates. creative-biolabs.comahajournals.org These structures are integral components of the cell membrane.

Glycoproteins : The A trisaccharide is found on both N-linked and O-linked glycan chains of proteins. nih.govcreative-biolabs.com On human erythrocytes, the major glycoproteins carrying ABH antigens have been identified as Band 3 and Band 4.5 proteins, as well as glycophorin. wikipedia.org

Glycolipids : The A antigen is also prominently displayed on glycolipids, also known as glycosphingolipids. wikipedia.orgnih.gov These molecules consist of the carbohydrate portion linked to a ceramide lipid moiety, which anchors the antigen to the cell membrane. oup.com

The expression of A antigens on both glycoproteins and glycolipids is observed on red blood cells, platelets, and most epithelial and endothelial cells. nih.govahajournals.orgnih.gov

The this compound is built upon a precursor H antigen, which itself is formed on several different underlying carbohydrate chains known as carrier or precursor chains. nih.govnih.gov The type of carrier chain adds another layer of structural diversity to the presentation of the A antigen. oup.comnih.gov At least four major types of precursor chains have been characterized:

Type 1 Chain : Galβ(1,3)GlcNAc-R. These are found on O-glycans and glycolipids. nih.gov

Type 2 Chain : Galβ(1,4)GlcNAc-R. This is the most common precursor on red blood cells and is prevalent on N-glycans. nih.govnih.gov

Type 3 Chain : Galβ(1,3)GalNAc-R. These are found on mucin O-glycans. nih.gov

Type 4 Chain : Galβ(1,3)GalNAc-R. Structurally similar to Type 3 but found on glycolipids. nih.gov

The A glycosyltransferase can add the terminal N-acetylgalactosamine to H antigens formed on any of these chain types, resulting in Type 1 A, Type 2 A, Type 3 A, and Type 4 A antigens, respectively. nih.govuniversiteitleiden.nl These different presentations of the A epitope can be recognized differently by antibodies and other glycan-binding proteins. oup.com

Structure

3D Structure

Properties

Molecular Formula |

C20H35NO15 |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C20H35NO15/c1-5-10(25)14(29)15(30)20(32-5)36-17-16(12(27)8(4-23)33-18(17)31)35-19-9(21-6(2)24)13(28)11(26)7(3-22)34-19/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12-,13+,14+,15-,16-,17+,18+,19+,20-/m0/s1 |

InChI Key |

HUMHYXGDUOGHTG-NCTIFWBYSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O |

Origin of Product |

United States |

Biosynthesis and Genetic Regulation of Blood Group a Trisaccharide

Enzymatic Pathways of A Antigen Synthesis

The creation of the blood group A antigen is an elegant example of sequential glycosylation, where a series of enzymes called glycosyltransferases work in concert to build the final carbohydrate structure. glycopedia.eunih.gov This process occurs within the compartments of the endoplasmic reticulum and Golgi apparatus. glycopedia.euacs.orgglycopedia.eu

Role of H Antigen as a Precursor Substrate

The biosynthesis of the A antigen is fundamentally dependent on the prior formation of the H antigen, which serves as its direct precursor substrate. researchgate.netbbguy.orgbbguy.orgwikipedia.orgcreative-biolabs.com The H antigen is synthesized first when an α-1,2-fucosyltransferase adds a fucose sugar to a terminal galactose on a precursor carbohydrate chain. bbguy.org Without the initial presence of the H antigen, the A antigen cannot be formed. bbguy.orgresearchgate.net This creates a reciprocal relationship on the cell surface; the more H antigen is converted to A antigen, the less H antigen remains. bbguy.org Individuals with the rare Bombay phenotype lack the enzyme to create the H antigen and therefore cannot produce A or B antigens, even if they possess the genes for the respective enzymes. wikipedia.orgcreative-biolabs.com

Function of Alpha-1,3-N-acetylgalactosaminyltransferase (GTA)

The final and defining step in the synthesis of the A antigen is catalyzed by the enzyme α-1,3-N-acetylgalactosaminyltransferase, commonly referred to as A-transferase or GTA. researchgate.netresearchgate.netnih.gov This enzyme is a specific glycosyltransferase that transfers an N-acetylgalactosamine (GalNAc) residue from a donor molecule directly onto the galactose moiety of the H antigen precursor. glycopedia.euresearchgate.netresearchgate.net The A allele of the ABO gene encodes this specific transferase. researchgate.netmedicover-genetics.com

For the A-transferase to function, it requires a specific activated sugar molecule to serve as the donor of the N-acetylgalactosamine unit. This donor is uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc). glycopedia.euresearchgate.netnih.govnih.govpnas.org The enzyme catalyzes the transfer of the GalNAc portion from UDP-GalNAc to the H antigen acceptor, forming the A antigen and releasing uridine diphosphate (UDP). researchgate.netresearchgate.net The specificity of GTA for UDP-GalNAc is a critical factor distinguishing it from the B-transferase (GTB), which preferentially uses UDP-galactose. researchgate.netnih.gov

Like many glycosyltransferases, the catalytic activity of A-transferase is dependent on the presence of divalent metal ions, which act as essential cofactors. frontiersin.orgresearchgate.netportlandpress.com Manganese (Mn²⁺) is a particularly crucial ion for the function of GTA. glycopedia.euglycopedia.eucazypedia.org The metal ion typically coordinates with the phosphate (B84403) groups of the UDP-sugar donor (UDP-GalNAc), facilitating the proper orientation and stabilization of the substrate within the enzyme's active site, which is necessary for the catalytic reaction to proceed efficiently. glycopedia.euportlandpress.comcazypedia.org

Cellular Localization of Glycosyltransferases (Endoplasmic Reticulum and Golgi Apparatus)

The synthesis of carbohydrate antigens is a compartmentalized process occurring within the cell's secretory pathway. glycopedia.eunih.gov The glycosyltransferases responsible for building the A antigen, including the fucosyltransferase for the H antigen and the A-transferase itself, are type II membrane proteins primarily located in the lumen of the Golgi apparatus, with some activity also found in the endoplasmic reticulum (ER). glycopedia.euacs.orgglycopedia.euasm.org As glycoproteins and glycolipids transit through the ER and the different cisternae of the Golgi, they are sequentially modified by these resident enzymes, culminating in the expression of the mature A antigen on the cell surface. acs.orgnih.gov The specific localization of these enzymes within the Golgi compartments helps to ensure the orderly and correct assembly of the glycan structure. nih.gov

Genetic Basis of Blood Group A Expression

The expression of the blood group A antigen is directly governed by an individual's genetic makeup at the ABO locus on chromosome 9. researchgate.netmedicover-genetics.com The ABO gene has several alleles, with the 'A' allele encoding the functional α-1,3-N-acetylgalactosaminyltransferase (GTA). medicover-genetics.com Individuals who inherit at least one 'A' allele will produce the A-transferase enzyme and thus express the A antigen. nih.gov

The regulation of ABO gene expression is complex, involving more than just the coding sequence. nih.gov Transcriptional regulation is influenced by transcription factors, such as GATA-1, which bind to specific regulatory elements within the gene to control its rate of transcription in different cell types. ashpublications.org For instance, an erythroid-specific regulatory element has been identified in the first intron of the ABO gene, which is crucial for antigen expression on red blood cells. ashpublications.org Furthermore, post-transcriptional mechanisms, including the action of microRNAs (miRNAs) like miR-331-3p and miR-1908-5p, can target the mRNA of the A-transferase, potentially leading to reduced enzyme production and a weaker A phenotype. oup.com Genetic polymorphisms, or variations in the DNA sequence of the ABO gene, are the primary cause of different blood group phenotypes and subgroups. nih.govnih.gov

| Component | Classification | Function in Blood Group A Synthesis |

| H Antigen | Precursor Substrate | The foundational structure upon which the A antigen is built. researchgate.netbbguy.orgbbguy.org |

| Alpha-1,3-N-acetylgalactosaminyltransferase (GTA) | Enzyme (Glycosyltransferase) | Catalyzes the addition of N-acetylgalactosamine to the H antigen. researchgate.netresearchgate.net |

| UDP-GalNAc | Nucleotide Sugar Donor | Provides the N-acetylgalactosamine unit transferred by GTA. glycopedia.euresearchgate.netnih.gov |

| Manganese (Mn²⁺) | Divalent Metal Ion Cofactor | Essential for the catalytic activity of the GTA enzyme. glycopedia.euglycopedia.eu |

| Genetic Element | Location | Role in Blood Group A Expression |

| ABO Gene (A allele) | Chromosome 9 | Encodes the functional A-transferase (GTA) enzyme. researchgate.netmedicover-genetics.com |

| GATA-1 | Transcription Factor | Binds to regulatory regions of the ABO gene to help control its expression in red blood cells. ashpublications.org |

| miR-331-3p & miR-1908-5p | microRNAs | Can target the mRNA of A-transferase, leading to reduced expression of the A antigen. oup.com |

The ABO Gene Locus and Allelic Forms

The foundation of the blood group A trisaccharide's existence lies within the ABO gene, located on the long arm of chromosome 9 (9q34). wikipedia.orglifeblood.com.au This gene exhibits polymorphism, meaning it exists in multiple forms, or alleles, within the human population. lu.se The three primary alleles are A, B, and O. lifeblood.com.aunih.gov

The A and B alleles are codominant, while the O allele is recessive. wikipedia.orglifeblood.com.au This genetic relationship dictates an individual's ABO blood type. The A allele directs the synthesis of the blood group A antigen, the B allele directs the synthesis of the B antigen, and the O allele is considered "silent" as it does not produce a functional enzyme to create either antigen. lifeblood.com.aunih.gov Consequently, individuals with genotypes AA or AO express the A antigen, those with BB or BO express the B antigen, individuals with the AB genotype express both, and only those with the OO genotype have blood type O, which lacks both A and B antigens. wikipedia.org

The ABO gene's considerable diversity is not limited to these three main alleles. Researchers have identified numerous other alleles, including 27 A alleles, 15 B alleles, and 26 O alleles, which often result in weaker A and B blood group phenotypes. lu.se This extensive polymorphism underscores the complexity of the ABO system beyond the four major blood types.

| Genotype | Blood Type (Phenotype) | Antigen(s) Present |

|---|---|---|

| AA | A | A |

| AO | A | A |

| BB | B | B |

| BO | B | B |

| AB | AB | A and B |

| OO | O | None |

Molecular Basis of GTA Enzyme Activity and Specificity

The synthesis of the this compound is an enzymatic process catalyzed by a specific glycosyltransferase. The A allele of the ABO gene encodes an enzyme known as α-1,3-N-acetylgalactosaminyltransferase, or A-transferase (GTA). nih.govamegroups.org This enzyme's role is to add a specific sugar molecule, N-acetyl-D-galactosamine (GalNAc), to a precursor molecule called the H antigen. amegroups.orgglycopedia.eu

The H antigen is the foundational structure upon which both A and B antigens are built. nih.gov The GTA enzyme specifically transfers the GalNAc from a donor molecule, UDP-GalNAc, to the terminal galactose residue of the H antigen, forming an α(1,3) linkage. nih.govglycopedia.eu This precise addition creates the this compound. glycopedia.eu

The specificity of the GTA enzyme is remarkable. It differs from the B-transferase (GTB), encoded by the B allele, by only four amino acid residues. amegroups.orgwikipedia.org This small difference is enough to alter the enzyme's substrate preference, causing GTB to transfer D-galactose instead of GalNAc, thus producing the B antigen. nih.gov The O allele, in its most common form, contains a single-base deletion that results in a frameshift mutation and the production of a non-functional protein, hence no A or B antigen is synthesized. amegroups.org

The catalytic activity of GTA requires the presence of manganese ions (Mn2+) as a cofactor. glycopedia.eu The enzyme recognizes the H antigen disaccharide (Fucα1-2Gal) as the minimal acceptor substrate to which it will add the GalNAc residue. glycopedia.eu

Impact of Genetic Variants and Subgroups (e.g., A1, A2) on Glycan Expression

The expression of the this compound is not uniform across all individuals with blood type A. This variability is largely due to the existence of subgroups, with A1 and A2 being the most common. wikipedia.orgnih.gov Over 99% of individuals with blood type A belong to either the A1 or A2 subgroup, with A1 being the more prevalent, accounting for about 80% of the A population. wikipedia.org

The primary distinction between A1 and A2 phenotypes lies in the quantity and quality of the A antigen expressed on red blood cells. glycopedia.eu The A1 phenotype is characterized by a higher density of A antigens, approximately one million antigens per red cell. glycopedia.eu In contrast, the A2 phenotype has significantly fewer A antigens, about a quarter of the amount found on A1 cells. glycopedia.eu

This quantitative difference arises from variations in the A allele. The A2 allele has a single base deletion that leads to a less efficient A2 glycosyltransferase, with 30 to 50-fold lower activity compared to the A1 enzyme. ahajournals.org This reduced enzyme activity results in a lower conversion of the H antigen to the A antigen, leaving a higher amount of unmodified H antigen on the red blood cells of A2 individuals compared to A1 individuals. nih.gov

Beyond the quantitative differences, there are also qualitative distinctions in the types of A antigen structures expressed. While both A1 and A2 cells express A type 3 glycolipids, the A-7-4 glycolipid (A type 4) is a hallmark of the A1 phenotype and is either absent or present in very small amounts in the A2 phenotype. glycopedia.euresearchgate.net This structural difference is significant enough that some individuals with the A2 subgroup can produce antibodies against the A1 antigen. wikipedia.orgnih.gov

| Feature | A1 Subgroup | A2 Subgroup |

|---|---|---|

| Prevalence | ~80% of A blood types wikipedia.org | ~20% of A blood types wikipedia.org |

| A Antigen Density | High (~1 million antigens/RBC) glycopedia.eu | Low (~250,000 antigens/RBC) glycopedia.eu |

| GTA Enzyme Activity | High | Low (30-50 fold less than A1) ahajournals.org |

| H Antigen Expression | Lower | Higher nih.gov |

| A Type 4 Glycolipid | Present glycopedia.euresearchgate.net | Undetectable or very low glycopedia.euresearchgate.net |

In addition to the common A1 and A2 subgroups, numerous weaker A subgroups exist, such as A3, Ax, and Am, which are associated with even lower levels of A antigen expression due to various mutations in the ABO gene. karger.com These genetic variants further highlight the intricate regulation of glycan expression and the resulting diversity within the ABO blood group system.

Molecular Recognition and Binding Interactions

Immunological Recognition by Antibodies

The primary mediators of the immune response to blood group antigens are antibodies. The interaction between anti-A antibodies and the blood group A trisaccharide is a cornerstone of immunohematology.

Anti-blood group A antibodies exhibit a high degree of specificity and affinity for the this compound. This specificity is remarkable given the subtle structural differences between blood group antigens. The key distinction between the A and B antigens is the substitution of an acetamido moiety in the A antigen with a hydroxyl group in the B antigen. frontiersin.orgnih.gov Computational studies have shown that while an antibody's binding site might accommodate both A and B antigens, the A antigen is energetically preferred. frontiersin.orgnih.gov

Research using a single-chain variable fragment (scFv AC1001) of a monoclonal anti-A antibody demonstrated a 4 kcal/mol preference for the A antigen over the B antigen, which aligns with the experimental observation of no detectable binding to B-antigens. frontiersin.org This energetic preference is the result of specific molecular interactions. A critical interaction identified through computational modeling is a hydrogen bond formed between a histidine residue on the antibody's light chain (HisL49) and the carbonyl group of the N-acetylgalactosamine (GalNAc) residue of the A antigen. frontiersin.orgnih.gov The affinity of this interaction has been shown to be pH-dependent, with binding affinity increasing at a lower pH. frontiersin.orgnih.gov While some monoclonal antibodies produced against group A1 cells have shown low avidity, others have been developed that perform effectively in automated blood grouping tests. nih.gov Furthermore, certain monoclonal antibodies can exhibit cross-reactivity, such as the ES-15 antibody which strongly agglutinates group A cells but also weakly agglutinates group B cells, a specificity described as anti-A,(B). nih.gov

| Parameter | Finding | Source |

|---|---|---|

| Binding Preference (A vs. B antigen) | A antigen is preferred by 4 kcal/mol | frontiersin.org |

| Key Amino Acid Interaction | Hydrogen bond between HisL49 and the GalNAc residue | frontiersin.orgnih.gov |

| Effect of pH on Affinity | Binding affinity increases at lower pH | frontiersin.orgnih.gov |

The molecule to which the this compound is attached, known as the carrier, can significantly influence antibody recognition and binding. acs.orgnih.gov Antibodies may recognize a mixed epitope, which consists of both the carbohydrate portion and parts of the carrier molecule, such as the peptide or lipid backbone. acs.orgnih.gov

Studies using synthetic antigens have provided insight into the role of the carrier. When the this compound was conjugated to polyacrylamide carriers of different molecular weights, the carrier's size had a notable effect. A high molecular weight conjugate (1000 kDa) enhanced the antibody binding capacity by two to three times compared to a low molecular weight conjugate (30 kDa). nih.gov This suggests that the presentation of the trisaccharide on a larger scaffold can facilitate more effective antibody binding. In contrast, varying the density of the carbohydrate on the high molecular weight carrier did not significantly alter the antibody binding capacity. nih.gov Other research has also shown that the glycosylation of a peptide can enhance antibody binding. biorxiv.org

The density of the this compound on a surface is a critical factor in how it is recognized by antibodies. researchgate.netnih.gov The binding of multivalent antibodies to surface-bound antigens is highly sensitive to the density of those antigens. researchgate.netnih.gov The spacing and arrangement of epitopes on a pathogen's surface can profoundly impact the immune response. nih.gov

Research has shown that the effect of antigen density can depend on the antibody's intrinsic affinity. nih.gov Antibodies with lower to moderate affinity for their target often show the most significant sensitivity to changes in antigen density. nih.gov In contrast, the binding of high-affinity antibodies is considerably less affected by variations in antigen density. nih.gov This indicates that for some antibodies, a high density of the this compound is necessary for stable binding and effective recognition, while for others, binding can occur efficiently even at lower densities. acs.orgnih.gov The surface density of epitopes is a driving factor that controls antibody functions and modulates the resulting immune response. nih.gov

Epitope mapping is the experimental process used to identify the specific binding site, or epitope, of an antibody on its antigen. wikipedia.org This process is essential for understanding the precise molecular interactions governing antibody recognition of the this compound. creative-biostructure.com

Fine specificity studies have revealed that anti-A antibodies can distinguish between subtle variations in the presentation of the A antigen. For instance, the monoclonal antibody B2C114 can discern at least two distinct epitopes on the surface of A1 red blood cells and can differentiate between A1 and A2 red blood cells. nih.govresearchgate.net This demonstrates a high level of specificity, where the antibody recognizes nuanced structural differences. Glycan array screening is a powerful technique for epitope mapping. frontiersin.org In one study, screening confirmed the exclusive specificity of the scFv AC1001 antibody for glycans containing the blood group A structure, with no detectable binding to any B-antigens. frontiersin.org Such studies are crucial for characterizing the fine specificity of anti-A antibodies and ensuring their reliability as blood grouping reagents. nih.gov

Computational modeling has become an increasingly valuable tool for investigating the three-dimensional structures of carbohydrate-antibody complexes, which can be challenging to determine experimentally. frontiersin.orgnih.gov These theoretical methods provide detailed insights into the structural basis of antibody specificity and affinity for the this compound. frontiersin.orgnih.govresearchgate.net

By integrating techniques like molecular docking, molecular dynamics simulations, and machine learning, researchers can predict antibody-antigen interactions with greater accuracy. researchgate.net These models can elucidate the specific interactions at a per-residue level, helping to explain the energetic preference for one antigen over another. frontiersin.orgnih.gov For example, modeling of the scFv AC1001 fragment bound to the this compound successfully explained its specificity and identified key amino acid residues involved in binding. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. frontiersin.orgnih.gov This method has been instrumental in understanding the interaction between anti-A antibodies and the this compound.

Docking simulations were used to explore the origin of specificity of the anti-blood group A antibody fragment, Fv AC1001. frontiersin.orgnih.gov The simulations predicted several interactions contributing to affinity, most notably a hydrogen bond between HisL49 in the antibody's light chain and the N-acetylgalactosamine (GalNAc) of the A antigen. frontiersin.orgnih.gov The initial docked model was further refined and validated using molecular dynamics simulations, which assess the stability of the complex over time. frontiersin.orgnih.gov These simulations confirmed that the docked A antigen remained stable within the antibody's binding pocket. nih.gov Such computational approaches are valuable for generating reliable 3D models of antibody-carbohydrate complexes and for understanding the precise structural basis of recognition. researchgate.net

| Computational Method | Key Finding | Significance | Source |

|---|---|---|---|

| Automated Docking | Predicted a hydrogen bond between antibody residue HisL49 and the GalNAc of the A antigen. | Identified a critical interaction for binding affinity and specificity. | frontiersin.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Confirmed the stability of the docked this compound in the antibody binding pocket over a 50 ns simulation. | Validated the accuracy of the docked pose and the predicted interactions. | nih.gov |

| Binding Energy Calculations | Showed a 4 kcal/mol energetic preference for the A antigen over the B antigen. | Provided a quantitative explanation for the high specificity of the antibody. | frontiersin.orgnih.gov |

Computational Modeling of Antibody-Antigen Complexes

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide powerful insights into the conformational dynamics and binding energetics of the this compound. These computational methods allow for the study of the molecule's behavior in different environments, such as in solution or when interacting with a binding partner.

Studies have utilized MD simulations to investigate the conformational preferences of the this compound and related oligosaccharides. These simulations have shown that while the trisaccharide can adopt multiple low-energy conformations in solution, it often selects a single, specific conformation upon binding to a protein. For example, simulations of the A trisaccharide in the binding site of Dolichos biflorus lectin revealed that only one of its solution-state conformers is selected upon binding nih.gov.

Lectin-Mediated Recognition

Lectins, a class of carbohydrate-binding proteins, play a crucial role in recognizing and binding to specific glycan structures, including the this compound. This recognition is highly specific and is a key factor in many biological processes.

Several plant lectins exhibit a high degree of specificity for the this compound.

Lima Bean Lectin (LBL): Isolated from Phaseolus lunatus, LBL is known for its anti-A activity umich.eduoup.com. Quantitative precipitin and precipitin-inhibition assays have demonstrated that LBL precipitates most effectively with blood group A1 substances umich.edunih.gov. Its binding specificity is directed towards the A trisaccharide determinant, DGalNAcα1→3[L-Fucα1→2]DGal umich.edunih.gov. Interestingly, an A-specific hexasaccharide was found to be an even more potent inhibitor of LBL precipitation than the trisaccharide, suggesting that the lectin's binding site may accommodate a larger carbohydrate structure umich.edunih.gov.

Dolichos biflorus Lectin (DBL): This lectin, also known as DBA, shows a strong preference for α-linked N-acetylgalactosamine (GalNAc) residues, the terminal sugar of the blood group A antigen vectorlabs.com. DBL is routinely used in blood banking to differentiate between A1 and A2 red blood cells nih.gov. Structural studies of DBL in complex with the this compound have revealed the molecular basis for its high affinity for GalNAc over galactose (Gal) pdbj.org. The N-acetyl group of GalNAc forms a hydrogen bond and hydrophobic contacts within the binding site, compensating for the loss of aromatic stacking interactions that occur when Gal is bound pdbj.org.

| Lectin | Source | Primary Specificity | Key Findings |

|---|---|---|---|

| Lima Bean Lectin (LBL) | Phaseolus lunatus | Blood group A1 substances | Binds specifically to the A trisaccharide determinant; binding site may accommodate larger oligosaccharides umich.edunih.gov. |

| Dolichos biflorus Lectin (DBL/DBA) | Dolichos biflorus | α-linked N-acetylgalactosamine (GalNAc) | High preference for GalNAc over Gal due to specific hydrogen bonding and hydrophobic interactions with the N-acetyl group pdbj.org. Used to differentiate A1 and A2 blood subgroups nih.gov. |

While plant lectins are well-studied for their blood group specificity, mammalian lectins also play critical roles in recognizing endogenous and foreign glycans. Mammalian lectins are involved in a wide array of physiological processes, including immune responses, cell-cell adhesion, and pathogen recognition. Their interactions with blood group antigens, including the A trisaccharide, are an area of ongoing research. The specificity of these interactions can influence processes such as pathogen susceptibility and immune surveillance.

The remarkable specificity of lectins for particular carbohydrate structures is determined by the precise three-dimensional arrangement of amino acid residues within their binding sites.

Crystal structures of lectin-carbohydrate complexes have provided detailed insights into the molecular basis of this recognition. For instance, the comparison of the Dolichos biflorus lectin (DBL) binding site with that of Gal-binding legume lectins reveals that the substitution of a conserved aromatic residue with an aliphatic one (Leu127 in DBL) contributes to its low affinity for galactose pdbj.org. The higher affinity for GalNAc is achieved because the N-acetyl group of GalNAc forms a hydrogen bond with the backbone amide of Gly103 and makes hydrophobic contacts with Trp132 and Tyr104 pdbj.org. This compensates for the less favorable stacking interaction with Leu127 pdbj.org.

The specificity of lectin binding is not solely dependent on interactions with the terminal sugar residue. Studies with Lima Bean Lectin (LBL) have shown that oligosaccharides larger than the A trisaccharide can exhibit enhanced binding, indicating that interactions with subterminal sugars are also important umich.edunih.gov. This suggests that the combining site of some lectins is more extended and can recognize a larger epitope, leading to higher affinity and specificity nih.gov.

Pathogen-Host Molecular Mimicry and Recognition

Many pathogens have evolved to recognize and bind to host cell surface glycans, including blood group antigens, as a critical step in colonization and infection. This molecular mimicry and recognition are key determinants of host tropism and disease pathogenesis.

Bacterial adhesins are cell-surface proteins that mediate the attachment of bacteria to host cells. Several important human pathogens utilize adhesins that specifically recognize blood group A glycans.

Helicobacter pylori : This bacterium, a major cause of gastritis and peptic ulcers, adheres to the gastric mucosa through the interaction of its adhesins with host glycans frontiersin.orgoup.com. The blood-group antigen-binding adhesin (BabA) of H. pylori can bind to fucosylated blood group antigens, including the Lewis b (Leb) antigen, which is structurally related to the blood group A and B antigens frontiersin.orgnih.gov. Some strains of H. pylori are considered "generalists" and can bind to Leb as well as ALeb and BLeb glycans, while "specialists" bind only to Leb nih.gov. The ability of H. pylori to bind to these blood group antigens is a significant factor in its ability to colonize the stomach and cause disease nih.govresearchgate.net.

Group A Streptococcal M Protein : Streptococcus pyogenes, or Group A Streptococcus (GAS), is a human pathogen responsible for a wide range of infections nih.gov. The M protein is a major virulence factor on the surface of GAS and plays a role in adhesion to host cells nih.gov. Studies have shown that the M1 protein, from the globally disseminated M1T1 GAS clone, can interact with various host glycans, including those of the ABO blood group family nih.gov. This interaction with blood group antigens on oral epithelia may be a key factor in the colonization of the pharynx by GAS and could contribute to host susceptibility to infection nih.govnih.gov.

| Pathogen | Adhesin | Host Glycan Target | Significance |

|---|---|---|---|

| Helicobacter pylori | Blood-group antigen-binding adhesin (BabA) | Lewis b (Leb), ALeb, BLeb | Mediates adhesion to gastric mucosa, facilitating colonization and pathogenesis frontiersin.orgnih.govresearchgate.net. |

| Group A Streptococcus (Streptococcus pyogenes) | M Protein (specifically M1) | ABO blood group antigens | Contributes to colonization of the upper respiratory tract and may influence host susceptibility nih.govnih.gov. |

Viral Recognition of Blood Group Antigens (e.g., Noroviruses, Rotaviruses)

Histo-blood group antigens (HBGAs), including the this compound, serve as crucial attachment factors or receptors for several viruses, facilitating their entry into host cells. tandfonline.com This recognition is a key determinant of host susceptibility and the specificity of viral infections. The interaction is primarily mediated by viral surface proteins that bind to specific carbohydrate structures on the host cell surface.

Noroviruses:

Noroviruses, a leading cause of acute gastroenteritis worldwide, demonstrate a well-documented interaction with HBGAs. nih.govasm.org The viral capsid protein (VP1) is responsible for this binding, and different norovirus genotypes exhibit distinct binding patterns to various HBGAs. oup.comnih.gov Strains within both genogroup I (GI) and genogroup II (GII) have been shown to recognize the blood group A antigen. asm.orgfrontiersin.org

The binding specificity is determined by the amino acid sequence of the P domain of the VP1 protein. nih.gov Crystallographic studies of the P domain of a GII.4 norovirus strain (VA387) in complex with the this compound have revealed that the binding site is located at the outermost surface of the P domain dimer. nih.gov The interaction is stabilized by an extensive network of hydrogen bonds between the amino acid residues of the P domain and the hydroxyl groups of the saccharide. The fucose residue, common to both A and B antigens, plays a critical role in this binding. nih.gov

Research has identified different binding patterns among norovirus strains. For instance, some strains may bind to A and B antigens, while others may recognize Lewis antigens in addition to or instead of ABO antigens. nih.gov This strain-specific binding to different HBGAs, including the A antigen, is a significant factor in the epidemiology of norovirus infections and the susceptibility of different individuals to specific viral strains. nih.govoup.com

Rotaviruses:

Rotaviruses, another major cause of severe diarrhea in young children, also utilize HBGAs as receptors for cell entry. nih.gov The viral spike protein VP4, specifically its distal VP8* domain, is responsible for recognizing and binding to HBGAs. tandfonline.comasm.org Similar to noroviruses, this interaction is strain-specific.

Several rotavirus P genotypes have been shown to bind to the blood group A antigen. For example, P[III] genogroup rotaviruses, including genotypes P nih.gov, P nih.gov, and P researchgate.net, have demonstrated strong binding to type A HBGAs. asm.org This has been confirmed through various assays, including binding to human saliva of type A individuals and hemagglutination of type A red blood cells. asm.org Further studies have indicated that some human rotavirus strains, such as DS-1 (P researchgate.net) and RV-3 (P frontiersin.org), can also use A-type HBGAs for infection. frontiersin.org The specificity of this interaction is crucial for the virus's ability to infect host cells and contributes to the diversity and evolution of rotavirus strains. nih.govasm.org

| Virus | Viral Protein | Binding Specificity | Key Findings |

|---|---|---|---|

| Norovirus | Capsid Protein (VP1) - P domain | Strain-specific, recognizes A, B, and H antigens | Binding site is on the P domain dimer; fucose residue is crucial for interaction. nih.gov Different genotypes exhibit different binding patterns. oup.comnih.gov |

| Rotavirus | Spike Protein (VP4) - VP8* domain | Strain-specific, some P genotypes (e.g., P nih.gov, P nih.gov) recognize type A HBGAs | VP8* domain mediates binding to HBGAs. tandfonline.comasm.org HBGA phenotype is a key susceptibility factor for rotavirus infection. nih.gov |

Probiotic Bacteria Adhesion Mechanisms (e.g., Lactobacillus plantarum)

The adhesion of probiotic bacteria to the intestinal mucosa is considered a critical prerequisite for their colonization and the subsequent exertion of their beneficial effects on the host. Lactobacillus plantarum, a versatile lactic acid bacterium found in various fermented foods and the human gastrointestinal tract, has been the subject of extensive research regarding its adhesive properties. nih.govnih.gov

The adhesion of L. plantarum to intestinal epithelial cells and mucus is a complex process involving a combination of nonspecific and specific interactions. frontiersin.org Nonspecific interactions are often driven by physicochemical properties of the bacterial cell surface, such as hydrophobicity. frontiersin.org Specific adhesion is mediated by adhesins, which are proteins or glycoproteins expressed on the bacterial surface that recognize and bind to complementary receptors on the host's intestinal cells. frontiersin.org

Several studies have identified specific surface proteins in L. plantarum that play a role in adhesion. These include mucus-binding proteins (MucBP) and mucus-adhesion binding proteins (MapA), which are crucial for the bacterium's ability to bind to the mucin layer covering the intestinal epithelium. nih.gov Genomic analyses of L. plantarum strains have revealed the presence of genes encoding for proteins involved in adhesion, such as fibronectin-binding proteins and heat shock proteins. frontiersin.org

The ability of L. plantarum to adhere is highly strain-dependent. nih.gov Research has shown significant variation in the adhesion efficiency of different L. plantarum strains to intestinal cells and mucin. nih.govresearchgate.net For example, some strains exhibit a preference for adhering to the edges of intestinal cells, while others colonize the entire cell monolayer. nih.gov This strain-specific adhesion capacity is a key factor in the selection of probiotic strains with optimal functionality. frontiersin.org

The interaction between L. plantarum and the intestinal epithelium can lead to the strengthening of the intestinal barrier function. nih.govmdpi.com Studies have shown that certain L. plantarum strains can increase the expression of tight junction proteins, such as ZO-1 and claudin-1, in intestinal epithelial cells. This contributes to maintaining the integrity of the epithelial barrier and can help to prevent the translocation of harmful substances and pathogens. nih.gov

| Adhesion Factor | Description | Key Findings |

|---|---|---|

| Nonspecific Interactions | Physicochemical interactions, such as cell surface hydrophobicity. | Contributes to the initial, reversible attachment to the intestinal surface. frontiersin.org |

| Specific Adhesins | Bacterial surface proteins that bind to specific host cell receptors. | Includes mucus-binding proteins (MucBP) and mucus-adhesion binding proteins (MapA). nih.gov Adhesion is strain-dependent. nih.gov |

| Genetic Factors | Genes encoding for adhesion-related proteins. | Genomes contain genes for fibronectin-binding proteins and heat shock proteins. frontiersin.org |

| Effect on Host | Strengthening of the intestinal barrier function. | Increases the expression of tight junction proteins like ZO-1 and claudin-1. |

Synthetic Methodologies for Blood Group a Trisaccharide and Derivatives

Chemical Synthesis Strategies

Chemical synthesis offers a versatile approach to constructing the blood group A trisaccharide and its analogs, allowing for precise control over the stereochemistry and the introduction of various modifications. Key to these strategies are the selection of appropriate glycosyl donors, the use of sophisticated protecting group schemes, and methods for attaching functional moieties like biotin (B1667282).

The stereoselective formation of the glycosidic linkages, particularly the α-linkages of fucose and N-acetylgalactosamine, is a primary challenge in the chemical synthesis of the this compound. mdpi.comnih.gov The outcome of a glycosylation reaction is highly dependent on the choice of the glycosyl donor and the reaction conditions. acs.orgnih.gov

A notable advancement in this area is the use of 2-azido-2-deoxy-selenogalactoside donors. mdpi.comnih.govresearchgate.net These donors, in combination with specific protecting groups, have proven effective in achieving high α-stereoselectivity in the formation of the crucial GalNAcα(1→3)Gal linkage. mdpi.comnih.govresearchgate.net The α-stereoselectivity of these types of donors can be influenced by the choice of reaction solvent and the specific O-protective groups employed. nih.gov For instance, the glycosylation of a disaccharide acceptor with a 2-azido-2-deoxy-galactosyl donor has been a key step in the assembly of the trisaccharide A backbone. nih.gov

Other glycosyl donors, such as 2-azido-3,4,6-tri-O-acetyl-2-deoxy-β-D-galactopyranosyl chloride (GCl), have also been utilized to create the α-glycosidic linkage with the galactose unit. nih.gov The development of general glycosylation methods that allow for the stereoselective construction of glycosidic linkages remains a significant challenge due to the varying steric and electronic properties of the building blocks. acs.orgnih.gov

| Glycosyl Donor Type | Key Feature | Application in A Trisaccharide Synthesis |

| 2-azido-2-deoxy-selenogalactoside | Promotes high α-stereoselectivity | Formation of the GalNAcα(1→3)Gal linkage mdpi.comnih.govresearchgate.net |

| 2-azido-3,4,6-tri-O-acetyl-2-deoxy-β-D-galactopyranosyl chloride (GCl) | Effective for α-glycosylation | Formation of the GalNAcα(1→3)Gal linkage nih.gov |

The judicious use of protecting groups is fundamental to the successful synthesis of complex oligosaccharides like the this compound. mdpi.com These groups are essential for masking reactive hydroxyl groups, thereby directing the glycosylation to the desired position and influencing the stereochemical outcome of the reaction. nih.gov

For the synthesis of the A trisaccharide, specific protecting groups have been employed to ensure the formation of the required α-anomers. The use of a 3-O-benzoyl group on the galactosamine donor provides α-stereocontrol through remote anchimeric participation. nih.gov Additionally, a bulky 4,6-O-(di-tert-butylsilylene) protecting group at the O-4 and O-6 positions of the donor can prevent the formation of undesired β-glycosylation products. nih.gov This combination of stereocontrolling protecting groups has been successfully applied in the synthesis of the A trisaccharide. mdpi.comnih.govnih.govresearchgate.net

An orthogonal protection strategy, where different types of protecting groups that can be removed under distinct conditions are used, allows for the straightforward synthesis of ABO blood group antigens. researchgate.net This approach enables the selective deprotection of specific hydroxyl groups for subsequent glycosylation steps. researchgate.net For example, the use of 3,4-O-isopropylidene and 6-O-benzoyl groups allows for their selective removal in the presence of other O-substituents. researchgate.net

| Protecting Group | Position on Donor | Function |

| 3-O-benzoyl | C-3 of GalN donor | α-stereocontrol via remote anchimeric participation nih.gov |

| 4,6-O-(di-tert-butylsilylene) | C-4 and C-6 of GalN donor | Prevents β-glycosylation nih.gov |

| 3,4-O-isopropylidene | C-3 and C-4 | Allows for selective deprotection researchgate.net |

| 6-O-benzoyl | C-6 | Allows for selective deprotection researchgate.net |

To facilitate the use of the this compound in biochemical and diagnostic applications, derivatives containing spacers and biotin tags are often synthesized. mdpi.comresearchgate.net A spacer arm is introduced to distance the carbohydrate from a surface or a carrier molecule, which can help to overcome steric hindrance in binding assays.

A common strategy involves introducing a spacer grouping, such as -OCH2CH2CH2NHCOCF3, into the aglycon moiety during the initial stages of the synthesis. researchgate.net Following the complete assembly of the trisaccharide, the terminal trifluoroacetyl group can be removed to expose a primary amine. This amine can then be reacted with an activated biotin derivative, such as one bearing an N-hydroxysuccinimide (NHS) ester, to yield the final biotinylated glycoconjugate. mdpi.comresearchgate.net This approach has been successfully used to prepare biotinylated derivatives of the spacered A trisaccharide, which are valuable tools for glycobiological studies. mdpi.com

Enzymatic Synthesis Approaches

Enzymatic synthesis provides a highly specific and stereoselective alternative to chemical methods for the construction of the this compound. This approach leverages the catalytic activity of glycosyltransferases, the enzymes responsible for oligosaccharide biosynthesis in nature.

The enzymes responsible for the final step in the biosynthesis of the blood group A and B antigens are N-acetylgalactosaminyltransferase (GTA) and galactosyltransferase (GTB), respectively. gu.seglycopedia.eu These enzymes transfer either N-acetylgalactosamine (from the donor substrate UDP-GalNAc) or galactose (from UDP-Gal) to a common acceptor substrate, the H-antigen. gu.senih.gov

For synthetic purposes, large quantities of these enzymes are required. This has been achieved by cloning the synthetic genes for these glycosyltransferases and expressing them in host systems like Escherichia coli. nih.govnih.gov The use of recombinant enzymes allows for the efficient and scalable synthesis of the this compound. The recombinant enzymes have been shown to have substrate specificity and kinetics comparable to the native enzymes found in human sera. nih.gov

While glycosyltransferases are highly specific, their substrate tolerance can be exploited or engineered to synthesize analogs of the natural this compound. The donor substrate specificity of GTA and GTB is determined by only a few key amino acid residues. nih.govglycopedia.eu For instance, the amino acid at codon 268 is a major determinant of the nucleotide-sugar donor substrate specificity. gu.se

Interestingly, the A transferase exhibits some crossover specificity and can utilize UDP-Gal, and to a lesser extent, UDP-GlcNAc as a donor substrate. nih.gov The rate of transfer with UDP-GlcNAc by the A enzyme is about 0.4% of that with its natural donor, UDP-GalNAc. nih.gov Despite this low efficiency, the use of cloned enzymes allows for the synthesis of this compound analogs. nih.gov For example, using UDP-GlcNAc as the donor with recombinant A transferase leads to the synthesis of the analog α-D-GlcpNAc-(1→3)-[α-L-Fucp-(1→2)]-β-D-Galp-O-(CH2)7CH3. nih.gov

Furthermore, by creating hybrid enzymes through site-directed mutagenesis, it is possible to generate glycosyltransferases with novel donor specificities. A double mutant (G235S/L266M) of the blood group A glycosyltransferase was shown to be capable of using both UDP-GlcNAc and UDP-Glc as donor substrates, enabling the synthesis of a wider range of oligosaccharide analogs. nih.gov

| Enzyme | Natural Donor Substrate | Analog Donor Substrate | Resulting Product |

| Recombinant Glycosyltransferase A (GTA) | UDP-GalNAc | UDP-GlcNAc | This compound Analog nih.gov |

| Hybrid Glycosyltransferase (G235S/L266M mutant of GTA) | N/A | UDP-GlcNAc and UDP-Glc | Various oligosaccharide analogs nih.gov |

Advanced Structural Characterization Techniques

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and non-volatile molecules like oligosaccharides. The method involves the formation of gas-phase ions from a liquid solution, allowing for the determination of molecular weight with high accuracy and sensitivity. In the context of the blood group A trisaccharide, ESI-MS is instrumental in confirming its molecular mass and composition. The technique generates multiply charged ions, which brings the mass-to-charge (m/z) ratio of large molecules into the range of common mass analyzers.

By coupling ESI with tandem mass spectrometry (MS/MS), detailed structural information can be obtained. Collision-induced dissociation of the parent ion generates a series of fragment ions. The resulting fragmentation pattern is characteristic of the specific glycosidic linkages and monosaccharide composition, allowing for the precise determination of the trisaccharide's sequence and branching pattern. This method can distinguish between isomers, which is crucial for carbohydrate analysis where subtle structural differences can have significant biological consequences.

Gas Chromatography-Mass Spectrometry (GC-MS) for Glycosphingolipid Analysis

When the this compound is part of a larger glycosphingolipid, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for its characterization. This technique is particularly useful for analyzing the monosaccharide components and their linkage positions. Prior to analysis, the glycosphingolipid is typically subjected to chemical derivatization, such as permethylation, to increase its volatility. The derivatized sample is then introduced into the gas chromatograph, which separates the components based on their boiling points and interactions with the stationary phase.

Following separation, the molecules enter the mass spectrometer, which provides mass spectra for each component. The fragmentation patterns observed in the mass spectra offer detailed structural information, including the identification of specific monosaccharides and how they are linked together. GC-MS is highly sensitive, capable of detecting picomolar amounts of glycans, and provides excellent chromatographic resolution, making it a cornerstone for the structural elucidation of blood group antigens present on lipids.

Glycan Microarray Technology for Binding Profiling

Glycan microarray technology offers a high-throughput platform for investigating the binding specificity of proteins to a wide array of carbohydrates simultaneously. rcsb.orgcreative-proteomics.com In this technique, a library of glycans, including the this compound, is covalently immobilized onto the surface of a glass slide or other solid support. creative-proteomics.com This array is then incubated with a fluorescently labeled protein of interest, such as a lectin or an antibody. Unbound proteins are washed away, and the slide is scanned to detect fluorescence, revealing which glycans the protein binds to and with what relative affinity. creative-proteomics.com

This technology has been pivotal in decoding the interactions of glycan-binding proteins that play roles in immunology and host-pathogen interactions. frontiersin.orgnih.gov For instance, microarrays containing blood group antigens have been used to profile the binding of monoclonal antibodies. Such studies reveal that while many antibodies recognize the core trisaccharide, their specificity can be significantly influenced by the underlying glycan chain and the density of the antigen's presentation on the array. nih.gov This provides crucial insights into the molecular basis of immune recognition. nih.gov

| Antibody | Antigen Variant | Key Observation |

|---|---|---|

| Z2A | BG-A Trisaccharide | Binds nearly as well to the trisaccharide as to larger BG-A oligosaccharides. nih.gov |

| HE-24 | BG-A Trisaccharide | Displays very strong density-dependent binding; binding to high-density variants can be ~100-fold stronger. nih.gov |

| T36 | BG-A Trisaccharide | Shows density-dependent binding; binding to GalNAcα1–3Gal is ~15-fold weaker than to the A-trisaccharide. nih.gov |

| 87-G | BG-A Trisaccharide | Binds well to the core trisaccharide structure. nih.gov |

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. nicoyalife.com It provides quantitative data on the kinetics (association and dissociation rates) and affinity of binding events. nicoyalife.com In a typical SPR experiment, one molecule (the ligand, e.g., the this compound) is immobilized on a sensor chip surface. A solution containing the binding partner (the analyte, e.g., a lectin or antibody) is then flowed over the surface. creative-proteomics.com

Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU). creative-proteomics.com The resulting sensorgram, a plot of response versus time, allows for the calculation of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nicoyalife.com This technique is invaluable for precisely quantifying the strength and dynamics of the interactions between the this compound and its specific binding proteins. nih.gov

| Analyte (Lectin) Conc. | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Affinity (KD) (M) |

|---|---|---|---|

| Various | 1.5 x 104 | 2.3 x 10-3 | 1.5 x 10-7 |

X-ray Crystallography of Glycan-Protein Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules and their complexes. researchgate.net This technique provides unparalleled detail about the specific interactions that govern molecular recognition. To study the binding of the this compound, it is co-crystallized with its target protein, such as a lectin, antibody, or viral protein. The resulting crystal is then exposed to a beam of X-rays. The way the crystal diffracts the X-rays is recorded and used to calculate an electron density map, from which an atomic model of the complex can be built. researchgate.net

Crystal structures of the this compound in complex with various proteins have revealed the precise molecular basis of its recognition. For example, the structure of the A-trisaccharide bound to the human blood group A-synthesizing enzyme (GTA) shows the conformation of the sugar within the enzyme's active site. researchgate.net Similarly, the structure of the trisaccharide complexed with the P domain of a norovirus reveals the specific hydrogen bonds and van der Waals contacts responsible for the virus's attachment to host cells. nih.gov These high-resolution structures are critical for understanding biological function and for the rational design of inhibitors.

| Protein | PDB Code | Resolution (Å) | Key Structural Insight |

|---|---|---|---|

| Norovirus VA387 P domain | 2OBS | 2.0 | Reveals the binding pocket and specific interactions with the fucose and galactose residues of the A-trisaccharide. nih.gov |

| Human Glycosyltransferase A (GTA) | 5V97 | 1.75 | Shows the conformation of the A-trisaccharide product within the enzyme's active site, suggesting a mechanism for product release. researchgate.net |

| Helix pomatia Agglutinin (HPA) | 2CE6 | 2.4 | Structure with the related Tn antigen (α-GalNAc) elucidates the basis for its specificity for N-acetylgalactosamine, the terminal sugar of the A-antigen. researchgate.netnih.gov |

Biological Significance and Research Applications

Role in Cell-Cell Recognition and Adhesion Processes

The blood group A trisaccharide, as the terminal residue of all blood group A antigens, plays a crucial role in blood cell recognition and compatibility. mdpi.comnih.gov These carbohydrate antigens are expressed on the surface of human red blood cells and other cell types, serving as key molecules in cell-cell interactions. glycoforum.gr.jpbbk.ac.uk The surface carbohydrates on a cell function as attachment points for other cells, as well as for infectious agents like bacteria and viruses, toxins, and hormones. bbk.ac.uk This recognition is mediated by cell adhesion molecules, which are often glycoproteins expressed on the cell surface. bbk.ac.uk

The structural basis of this recognition lies in the specific carbohydrate sequence of the A antigen. The A-antigen is a trisaccharide, which, along with the B-antigen, is built upon the H antigen disaccharide backbone. glycoforum.gr.jp The addition of an N-acetylgalactosamine to the H-antigen forms the this compound. glycoforum.gr.jp This specific molecular structure is what is recognized by antibodies and other carbohydrate-binding proteins (lectins), mediating cellular adhesion and recognition processes. glycoforum.gr.jpbbk.ac.uk For instance, the interactions between cell surface carbohydrates and lectins on other cells determine which tissues are susceptible to invasion by pathogens. bbk.ac.uk

Impact on Developmental Biology and Tissue-Specific Glycan Expression

Histo-blood group carbohydrate antigens, including the this compound, demonstrate dynamic expression patterns during development. oup.com These antigens appear and disappear on specific cells within particular tissues, indicating their role in developmental processes and cellular differentiation. oup.com For example, the Lewis x determinant, a related trisaccharide, is known to be a stage-specific embryonic antigen involved in the compaction of the morula during early embryonic development. oup.com

The expression of ABO blood group antigens is also tissue-specific. oup.com While erythrocytes are rich in type 2 chain A and B antigens, epithelial tissues predominantly express type 1 chains, and the pancreas and kidney are rich in type 4 ABH antigens. oup.com This differential expression is significant as the immune system can distinguish between these different presentations of the A and B determinants. oup.com The biosynthesis of these antigens is carried out by glycosyltransferases, and the presence and activity of these enzymes in different tissues dictate the specific glycan expression profile. nih.govglycopedia.eu For instance, the A antigen on red blood cells is synthesized by the A glycosyltransferase adding N-acetylgalactosamine to the H antigen. nih.gov The expression of ABO(H) antigens on red blood cells is not fully developed at birth, reaching adult levels by the age of 2–4 years. nih.gov

Evolutionary Glycobiology of ABO Blood Group Antigens

The ABO blood group system, and the glycosyltransferase genes that determine it, exhibit a complex evolutionary history characterized by multiple events of gene gain and loss across different mammal species. oup.com In humans, the ABO gene is the only functional member of the GT6 glycosyltransferase gene family, which also includes genes like Forssman (FS) and GGTA1. oup.com The A and B alleles of the ABO gene encode glycosyltransferases with different specificities, responsible for synthesizing the A and B antigens, respectively. oup.com

From an evolutionary perspective, the variation in carbohydrate structures, such as the ABO antigens, may have been influenced by selective pressures, including infectious diseases like malaria. nih.govjohnshopkins.edu The inactivation of certain glycosyltransferase genes could have been an evolutionary advantage. This is because the absence of a specific carbohydrate antigen on host cells would allow the immune system to produce antibodies against pathogens that express similar or cross-reacting carbohydrate antigens. oup.com This dynamic interplay between host glycan expression and pathogen mimicry has likely shaped the diversity of blood group antigens observed in the human population.

Application in Glycoconjugate Research and Design

Synthetic Antigens for Immunoadsorption and Antibody Removal Devices

Synthetic blood group A trisaccharides are pivotal in the development of immunoadsorption devices designed to remove anti-A antibodies from the blood. nih.govnih.gov This is particularly critical in ABO-incompatible organ and hematopoietic stem cell transplantation, where the presence of these antibodies can lead to hyperacute rejection. nih.govfrontiersin.org These devices typically consist of a solid support matrix, such as sepharose, to which synthetic A trisaccharide antigens are immobilized. frontiersin.orggoogle.com When the patient's plasma is passed through this matrix, the anti-A antibodies specifically bind to the synthetic antigens and are thus removed from circulation. nih.govfrontiersin.org

Research has focused on optimizing these immunoadsorption devices. For instance, studies have investigated the use of polyacrylamide-based glycoconjugates with varying molecular weights to enhance antibody binding capacity. nih.gov High molecular weight conjugates have been shown to increase the antibody binding capacity by two to three-fold compared to low molecular weight versions. nih.gov This approach is more selective than plasma exchange and avoids the complications associated with transfusing donor plasma. nih.gov

| Device/Method | Antigen Used | Support Matrix | Application |

| Glycosorb® ABO | Synthetic terminal trisaccharides of A/B antigens | Sepharose | Desensitization for ABO-incompatible transplantation frontiersin.org |

| Specific Antibody Filter (SAF) | Synthetic A trisaccharide-polyacrylamide (Atri-PAA) conjugates | Hollow fiber membranes | Selective removal of anti-A antibodies from whole blood nih.gov |

| Immunoadsorption Columns | Immobilized synthetic trisaccharide antigens | Beaded columns | Removal of anti-A/B antibodies prior to transplantation nih.gov |

Probes for Lectin Binding Studies

The this compound and its derivatives serve as valuable tools for investigating the carbohydrate-binding specificity of lectins from various sources, including plants and mammals. mdpi.comnih.gov Lectins are proteins that bind to specific carbohydrate structures and are involved in numerous biological processes. nih.gov By using synthetic A trisaccharides as probes, researchers can characterize the binding preferences of different lectins. nih.govnih.gov

For example, studies have used lectins to determine blood types through agglutination assays, where the lectin cross-links red blood cells by binding to the specific blood group antigens on their surface. nih.govnih.gov The lectin from Dolichos biflorus is known to recognize the terminal N-acetylgalactosamine of the blood group A determinant. nih.gov Furthermore, lectin microarrays, which feature a panel of different lectins, are used to profile the glycan structures present on cells and in biological samples, with the this compound being a key determinant recognized by certain lectins on these arrays. nih.gov

| Lectin | Source | Known Binding Specificity |

| Helix pomatia agglutinin (HPA) | Roman snail | Blood group A antigen researchgate.net |

| Dolichos biflorus agglutinin | Horse gram | Terminal GalNAc of blood group A determinant nih.gov |

| Phaseolus limensis lectin | Lima bean | Blood group A erythrocytes nih.gov |

| Psophocarpus tetragonolobus lectin-I (PTL-I) | Winged bean | Blood group A trisaccharides nih.gov |

Models for Conformational and Spectroscopic Studies of Branched Oligosaccharides

The branched structure of the this compound makes it an excellent model for conformational and spectroscopic investigations of complex oligosaccharides. mdpi.comnih.gov Understanding the three-dimensional structure of these molecules is crucial for comprehending their interactions with antibodies and lectins. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the conformation of these oligosaccharides in solution. nih.gov Studies using NMR measurements of one-bond C-H residual dipolar couplings have been conducted on synthetic blood group A trisaccharides. nih.gov These analyses have suggested a single unique conformation for the blood group A epitope in solution, which contradicts some theoretical models that proposed the existence of multiple conformers. nih.gov Such detailed conformational information is essential for the rational design of synthetic antigens and other glycoconjugates with tailored binding properties.

Biochemical Studies with Glycosyltransferase Enzymes

The biosynthesis of the this compound is orchestrated by a specific glycosyltransferase enzyme known as α1,3-N-acetylgalactosaminyltransferase (GTA). nih.gov This enzyme catalyzes the transfer of N-acetylgalactosamine (GalNAc) from a donor substrate, UDP-GalNAc, to the terminal galactose (Gal) residue of the H antigen precursor. proteopedia.org The H antigen itself is formed by the action of an α1,2-fucosyltransferase, which adds a fucose (Fuc) residue to a precursor disaccharide.

Biochemical studies leveraging glycosyltransferase enzymes have been instrumental in elucidating the molecular basis of blood group A specificity. These studies often involve in vitro assays to characterize the kinetic parameters and substrate specificity of GTA. For instance, researchers have demonstrated that GTA exhibits a high degree of specificity for both the UDP-GalNAc donor and the H antigen acceptor. glycopedia.eu Subtle changes in the amino acid sequence of GTA can alter its substrate specificity, leading to the expression of different blood group antigens. glycopedia.eurcsb.org

The table below summarizes key findings from biochemical studies on glycosyltransferase enzymes involved in this compound synthesis.

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Key Findings |

| α1,3-N-acetylgalactosaminyltransferase (GTA) | UDP-GalNAc | H antigen | Blood Group A antigen | Highly specific for both donor and acceptor substrates. proteopedia.orgglycopedia.eu |

| α1,2-fucosyltransferase | GDP-Fucose | Precursor disaccharide | H antigen | Creates the necessary precursor for GTA action. |

These biochemical investigations have not only deepened our understanding of the enzymatic basis of blood group determination but have also paved the way for the synthesis of this compound and its derivatives for various research applications. mdpi.com

Exploration in Cancer Biology and Glycosylation Changes in Disease

Alterations in glycosylation are a well-established hallmark of cancer. creative-biolabs.com These changes, including those involving the this compound, can have profound effects on tumor progression, metastasis, and immune evasion.

Altered Glycan Expression in Malignancy

In many types of cancer, there is a notable alteration in the expression of blood group antigens. researchgate.net This can manifest as a decrease or complete loss of the this compound on the surface of malignant cells. nih.gov This phenomenon, known as antigen deletion, is often associated with a poorer prognosis. nih.gov Conversely, in some cancers, there can be an aberrant, or "incompatible," expression of blood group A antigens in individuals who genetically should not express them (i.e., individuals with blood group O or B). researchgate.net

The following table outlines some of the observed alterations in this compound expression in different malignancies.

| Cancer Type | Alteration in Blood Group A Expression | Associated Clinical Significance |

| Pancreatic Cancer | Expression of blood group A antigen in individuals where it is normally absent. nih.gov | Potential tumor marker. nih.gov |

| Colon Carcinoma | Loss of blood group A expression. nih.gov | Associated with poor prognosis. nih.gov |

| Ovarian Cancer | Increased abundance of branched and fucosylated N-glycans. northwestern.edu | Potential biomarker for diagnosis and monitoring. northwestern.edu |

These changes in glycan expression on cancer cells can serve as biomarkers for diagnosis and prognosis and may also represent targets for novel therapeutic interventions.

Investigating Glycan-Mediated Immunological Responses in Disease Contexts

The altered expression of the this compound and other glycans on the surface of cancer cells can significantly impact how the immune system recognizes and responds to tumors. glycodepot.com Glycans play a crucial role in mediating cell-cell interactions, including those between tumor cells and immune cells. mdpi.com

The loss of blood group A antigen on tumor cells can unmask underlying carbohydrate structures that may be recognized by the immune system. Conversely, the aberrant expression of A antigens can create neoantigens that could potentially trigger an immune response. However, cancer cells can also exploit changes in glycosylation to evade immune surveillance. glycodepot.com For example, altered glycan structures can interact with inhibitory receptors on immune cells, leading to a dampening of the anti-tumor immune response.

Monoclonal antibodies that specifically recognize the this compound have been developed and are used to study its expression in various disease states, including cancer. nih.gov These antibodies are valuable tools for immunohistochemical analysis of tumor tissues and can help to elucidate the role of altered glycan expression in disease progression.

Research in this area is ongoing, with a focus on understanding the complex interplay between tumor-associated glycans and the immune system. This knowledge is critical for the development of novel immunotherapies that target the glycan shield of cancer cells.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.